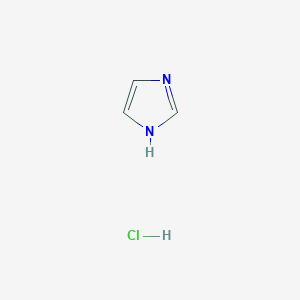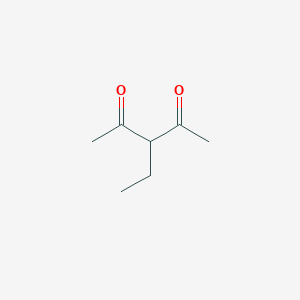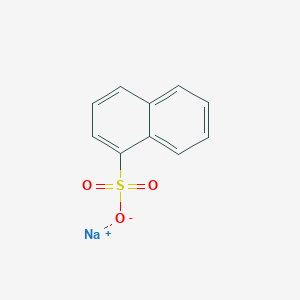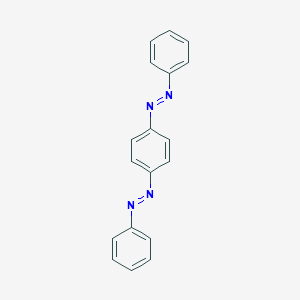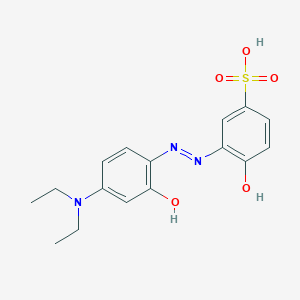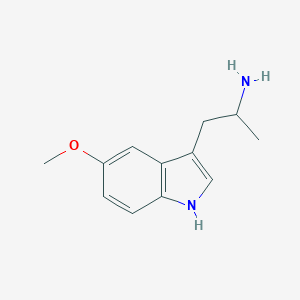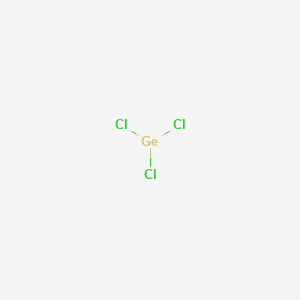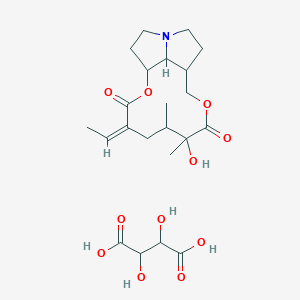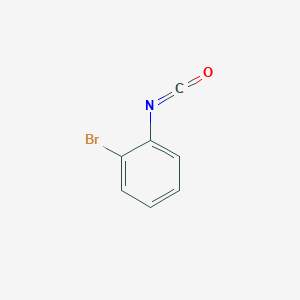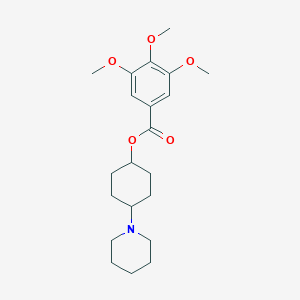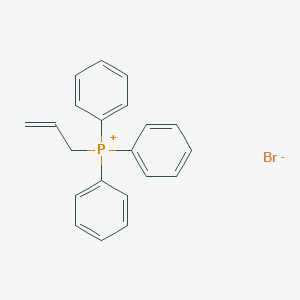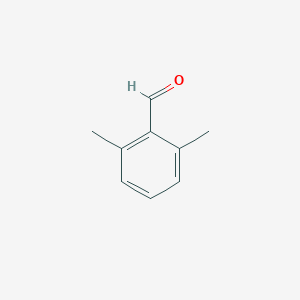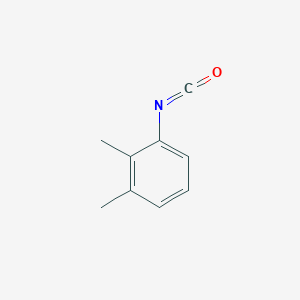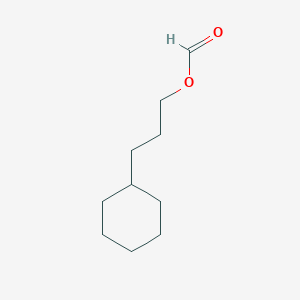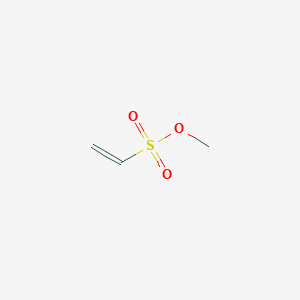
Methyl ethenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl ethenesulfonate is an organic compound that belongs to the class of vinyl sulfones. It consists of a vinyl group bonded to a sulfone group, with a methyl group attached to the sulfone. This compound is known for its electrophilic properties, making it a valuable reagent in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl ethenesulfonate can be synthesized through several methods:
Direct Sulfonylation of Olefins and Alkynes: This method involves the reaction of olefins or alkynes with sulfonylating agents under specific conditions.
Decarboxylative Sulfonylation of α,β-Unsaturated Carboxylic Acids: This approach uses α,β-unsaturated carboxylic acids as starting materials, which undergo decarboxylation followed by sulfonylation.
Decomposition of Tosylhydrazones: Tosylhydrazones can be decomposed to yield vinyl sulfones, including methyl vinylsulfonate.
Industrial Production Methods
Industrial production of methyl vinylsulfonate typically involves large-scale sulfonylation reactions using olefins or alkynes as substrates. The reaction conditions are optimized to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl ethenesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to sulfides.
Substitution: Nucleophilic substitution reactions are common, where the vinyl group reacts with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols and amines react with the vinyl group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted vinyl sulfones.
Aplicaciones Científicas De Investigación
Methyl ethenesulfonate has a wide range of applications in scientific research:
Mecanismo De Acción
Methyl ethenesulfonate exerts its effects primarily through its electrophilic vinyl group, which reacts with nucleophiles such as thiols. The reaction mechanism involves the addition of the nucleophile to the double bond, followed by protonation to form a stable product . This reactivity is exploited in enzyme inhibition, where the compound covalently modifies the active site of cysteine proteases, leading to enzyme inactivation .
Comparación Con Compuestos Similares
Similar Compounds
- Divinyl sulfone
- Phenyl vinyl sulfone
- Ethyl vinyl sulfone
Comparison
Methyl ethenesulfonate is unique due to its methyl group, which influences its reactivity and solubility compared to other vinyl sulfones. For instance, phenyl vinyl sulfone has a phenyl group that provides different electronic and steric properties, affecting its reactivity in chemical reactions .
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique reactivity and electrophilic nature make it a valuable reagent in various scientific and industrial processes.
Propiedades
Número CAS |
1562-31-8 |
|---|---|
Fórmula molecular |
C3H6O3S |
Peso molecular |
122.15 g/mol |
Nombre IUPAC |
methyl ethenesulfonate |
InChI |
InChI=1S/C3H6O3S/c1-3-7(4,5)6-2/h3H,1H2,2H3 |
Clave InChI |
OIGSXRLVIQGTAV-UHFFFAOYSA-N |
SMILES |
COS(=O)(=O)C=C |
SMILES canónico |
COS(=O)(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


